

2-Fluorobutane chemical and physical properties

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Compound of Interest

Compound Name: 2-Fluorobutane

Cat. No.: B1230682

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An In-depth Technical Guide to 2-Fluorobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and reactivity of **2-fluorobutane**. The information is intended for use by professionals in research, scientific, and drug development fields.

Core Chemical Identity

2-Fluorobutane is a fluorinated alkane with the chemical formula C_4H_9F .^[1] It is a colorless liquid at room temperature.^{[1][2]} Due to the chiral center at the second carbon atom, **2-fluorobutane** exists as two enantiomers: (R)-**2-fluorobutane** and (S)-**2-fluorobutane**.^[1]

Identifier	Value	Reference
IUPAC Name	2-fluorobutane	[3]
CAS Number	359-01-3	[2] [3] [4]
Molecular Formula	C ₄ H ₉ F	[1] [2] [3] [4]
Molecular Weight	76.11 g/mol	[1] [3] [4] [5]
Canonical SMILES	CCC(C)F	[1] [3] [5]
InChI	InChI=1S/C4H9F/c1-3-4(2)5/h4H,3H2,1-2H3	[1] [3] [4] [5]
InChI Key	IXHWZHXLJJPXIS-UHFFFAOYSA-N	[1] [3] [5]

Physical and Thermodynamic Properties

2-Fluorobutane is a volatile compound with a low boiling point.[\[6\]](#) Its physical state under standard conditions is a liquid.[\[2\]](#)

Table of Physical Properties:

Property	Value	Unit	Reference
Melting Point	-121.4	°C	[2] [4]
Boiling Point	25.1	°C	[2] [7]
Density	0.7560	g/cm ³	[4]
Refractive Index	1.3300 - 1.337		[4] [7]

| Vapor Pressure | 757 | mmHg at 25°C |[\[4\]](#) |

Table of Thermodynamic Properties:

Property	Value	Unit	Source
Enthalpy of Formation ($\Delta fH^\circ_{\text{gas}}$)	-327.28	kJ/mol	Joback Calculated[5]
Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	23.29	kJ/mol	Joback Calculated[5]
Enthalpy of Fusion ($\Delta f_{\text{fus}}H^\circ$)	5.67	kJ/mol	Joback Calculated[5]
Standard Gibbs Free Energy of Formation (ΔfG°)	-214.45	kJ/mol	Joback Calculated[5]
Ideal Gas Heat Capacity (C_p, gas)	Data available	J/mol×K	[5]
Critical Temperature (T_c)	445.48	K	Joback Calculated[5]

| Critical Pressure (P_c) | 3722.56 | kPa | Joback Calculated[5] |

Solubility: **2-Fluorobutane** is soluble in various organic solvents such as ethanol, diethyl ether, and chloroform, but it is insoluble in water.[1] This property makes it useful for the separation and extraction of non-polar compounds from aqueous solutions.[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of **2-fluorobutane**.

- Infrared (IR) and Raman Spectroscopy: The infrared spectra (3500-50 cm^{-1}) of gaseous and solid **2-fluorobutane**, as well as the Raman spectrum (3500-50 cm^{-1}) of the liquid, have been recorded.[8] These studies, combined with variable temperature analyses, have identified three stable conformers (Me-trans, F-trans, and H-trans).[8] The Me-trans conformer is the most stable form.[8] A complete vibrational assignment for the Me-trans conformer has been proposed based on these spectroscopic results and ab initio calculations.[8]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H -NMR and ^{19}F -NMR are used to identify the structure of **2-fluorobutane**.^[9] For 2-chlorobutane, a similar molecule, the ^1H -NMR spectrum shows four distinct proton environments, which aligns with its structure.^[10] A similar pattern would be expected for **2-fluorobutane**.
- Mass Spectrometry (MS): Mass spectra of fluorocarbons are notably different from their hydrocarbon analogs.^[11] In perfluoroparaffins, the most abundant ion is typically CF_3^+ , and the molecular ion peak is often small or absent.^[11]

Experimental Protocols

Synthesis of **2-Fluorobutane** from 2-Butanol

A common method for synthesizing **2-fluorobutane** is from 2-butanol.^[1]

Protocol:

- Reactants: 2-butanol, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and methanesulfonyl fluoride.^[9]
- Procedure:
 - A 300 ml glass reactor is equipped with a stirring bar, dropping funnel, thermometer, and a collection receiver.^[9]
 - 56.7 g of 2-butanol and 85.3 g of DBU are placed in the reactor.^[9]
 - The reactor is set to a nitrogen atmosphere and heated to 60°C.^[9]
 - Once the internal temperature stabilizes, 50 g of methanesulfonyl fluoride is added dropwise over approximately 1 hour.^[9]
 - After the addition is complete, the reaction is continued at 60°C for another 5 hours.^[9]
 - The temperature is then increased to 100°C, and the reaction continues for 1 more hour.^[9]

- During this time, the distilled organic component, **2-fluorobutane**, is collected in a receiver cooled in a dry ice-ethanol bath.[9]
- Yield: This method has been reported to yield 27.6 g of **2-fluorobutane** (71.2% yield with respect to methanesulfonyl fluoride).[9]
- Confirmation: The structure of the product is identified using $^1\text{H-NMR}$ and $^{19}\text{F-NMR}$ spectroscopy.[9]

Other Synthesis Methods:

- Halogenation of Butane: Direct halogenation using fluorine gas can produce **2-fluorobutane**, though it may result in a mixture of products.[1]
- Electrophilic Fluorination: This technique can be used to introduce a fluorine atom at the desired position on the butane chain.[1]

Purification Protocol:

- Fractional Distillation: This is the primary method for purifying **2-fluorobutane**.[1] Initial stages remove high-boiling impurities and unreacted materials.[1] Subsequent stages focus on separating **2-fluorobutane** from butene isomers.[1]
- Enhanced Separation: The efficiency of distillation can be improved by using polar solvents like water or ethanol as entraining agents, which can form azeotropic mixtures with impurities.[1]

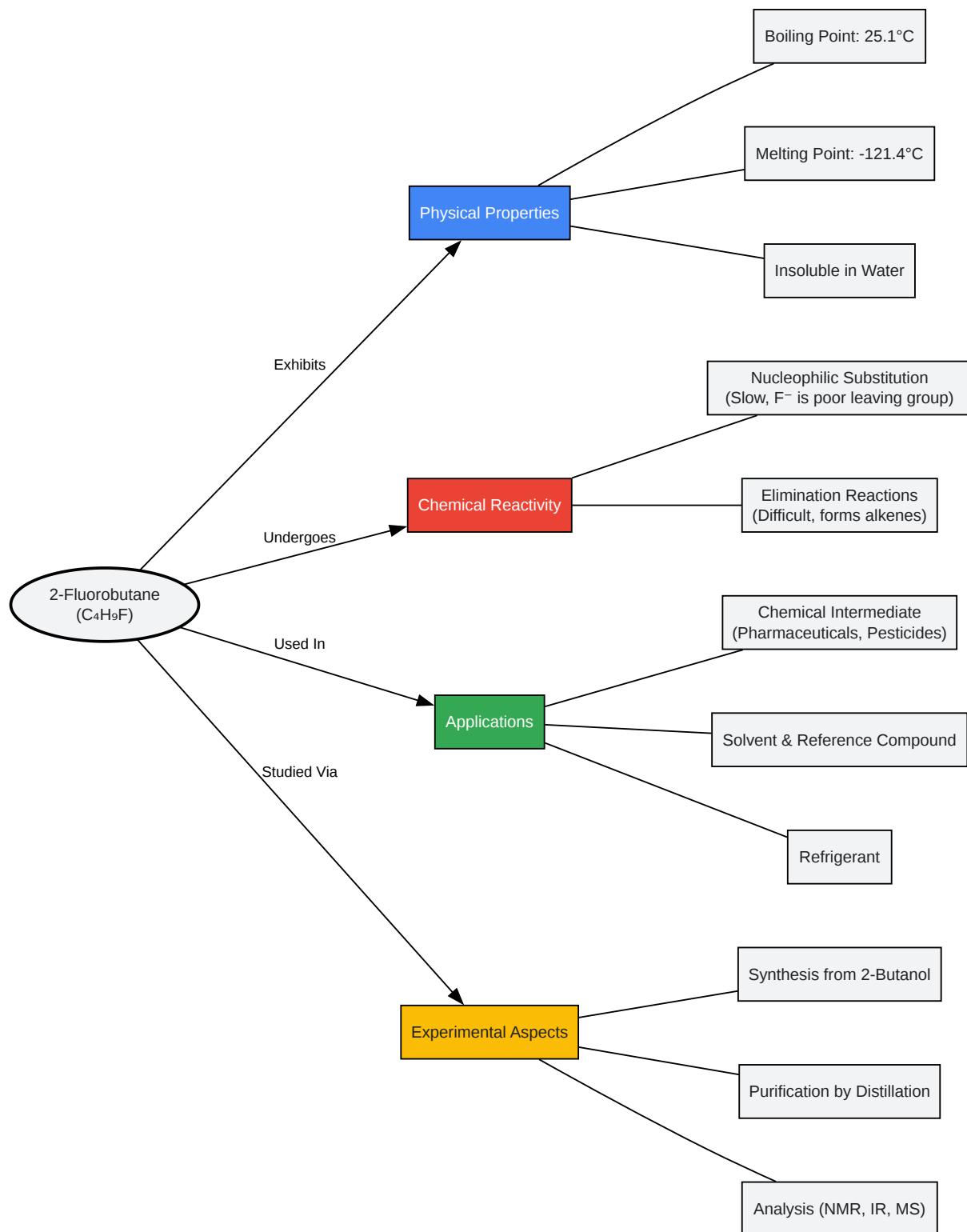
Chemical Reactivity and Applications

The strong carbon-fluorine (C-F) bond significantly influences the reactivity of **2-fluorobutane**.

- Nucleophilic Substitution: The fluoride ion is a poor leaving group due to the high C-F bond strength.[12][13] Consequently, **2-fluorobutane** reacts slower in nucleophilic substitution reactions compared to 2-bromobutane.[14]
- Elimination Reactions: When reacting with a strong base like sodium ethoxide, an E2 elimination is expected.[12] However, due to the poor leaving ability of fluorine, this reaction is very difficult and does not proceed to a significant extent under typical conditions.[12]

Some sources suggest that with a poor leaving group, an E1cB elimination mechanism might take place.[13]

Logical Relationship Diagram for **2-Fluorobutane**

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Caption: Logical overview of **2-Fluorobutane**'s properties and uses.

Applications:

- Chemical Production: It serves as a raw material in the synthesis of various chemical compounds, including pharmaceuticals and pesticides.[4]
- Solvent and Reference Compound: Its solubility profile and wide liquid temperature range make it a useful solvent and reference compound in diverse research settings.[1]
- Chiral Research: The enantiomeric forms of **2-fluorobutane** are valuable tools in research related to chirality, which is a critical concept in drug development.[1]
- Refrigerant: **2-Fluorobutane** is used as a refrigerant in air conditioning systems.[4] However, it is also recognized as a greenhouse gas, and its use is regulated.[4]

Safety and Handling

Proper safety precautions must be observed when handling **2-fluorobutane**.

- General Precautions: Handle in a well-ventilated area or under a chemical fume hood.[15] [16] Avoid contact with skin and eyes, and do not breathe vapors or mists.[15][16][17] Keep away from heat, sparks, open flames, and other ignition sources.[16][18][19] Use non-sparking tools and explosion-proof equipment.[16][17][18]
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear appropriate chemical safety goggles or a face shield.[19]
 - Skin Protection: Wear impervious clothing and handle with gloves that have been inspected prior to use.[15][19]
 - Respiratory Protection: If ventilation is inadequate, wear an approved respirator.[16][18]
- Environmental Precautions: Prevent leakage or spillage from entering drains.[15][19] Discharge into the environment should be avoided.[15]
- Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[19] Containers should be protected from sunlight and not exposed to temperatures exceeding 52°C (125°F).[18]

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References

- 1. Buy 2-Fluorobutane | 359-01-3 [smolecule.com]
- 2. 2-fluorobutane [chemister.ru]
- 3. 2-Fluorobutane | C4H9F | CID 3013860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. Butane, 2-fluoro- (CAS 359-01-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 2-fluorobutane [stenutz.eu]
- 8. Infrared and Raman spectra, conformational stability, ab initio calculations and vibrational assignment of 2-fluorobutane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-FLUOROBUTANE synthesis - chemicalbook [chemicalbook.com]
- 10. C4H9Cl CH₃CHClCH₂CH₃ 2-chlorobutane low high resolution ¹H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl chloride ¹H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 12. Question: What is the product formed when 2-fluorobutane reacts with sod.. [askfilo.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Solved For the reactions shown below, which occurs at a | Chegg.com [chegg.com]
- 15. 2-FLUOROBUTANE Safety Data Sheets(SDS) lookchem [lookchem.com]
- 16. fishersci.com [fishersci.com]
- 17. synquestlabs.com [synquestlabs.com]
- 18. airgas.com [airgas.com]
- 19. cdn.images.fecom-media.com [cdn.images.fecom-media.com]

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